molecular formula C20H18ClF2N3OS B2593459 N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2,4-difluorobenzamide hydrochloride CAS No. 1216578-94-7

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2,4-difluorobenzamide hydrochloride

Cat. No.: B2593459
CAS No.: 1216578-94-7
M. Wt: 421.89
InChI Key: OQABYAFGZUVVOK-UHFFFAOYSA-N
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Description

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2,4-difluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C20H18ClF2N3OS and its molecular weight is 421.89. The purity is usually 95%.
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Scientific Research Applications

Adenosine Receptor Antagonists

Research into the structural modification of heterocyclic compounds, including those related to N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2,4-difluorobenzamide hydrochloride, has shown promising results in the development of novel adenosine receptor antagonists. These compounds, by virtue of their molecular structure, exhibit affinities for adenosine receptors, potentially offering insights into the interaction between ligands and receptors. The exploration of thiazole and thiadiazole derivatives has led to the identification of compounds with significant adenosine receptor affinity, indicating their potential for therapeutic applications in conditions mediated by these receptors (van Muijlwijk-Koezen et al., 2001).

Photophysical Properties

Studies on dihydroquinazolinone derivatives, which share structural similarities with this compound, have focused on their photophysical properties. These investigations reveal how solvent polarity affects the photophysical behavior of such compounds, providing valuable information for their potential application in photodynamic therapy and as fluorescent probes in biological systems (Pannipara et al., 2017).

Anticancer Activity

Research on compounds structurally related to this compound has also explored their potential as anticancer agents. For instance, studies have shown that certain derivatives exhibit selective cytotoxic effects against tumor cell lines, indicating their potential for development into anticancer therapies. These findings highlight the importance of structural features in mediating biological activity and offer a pathway for the design of new anticancer agents (Zablotskaya et al., 2013).

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2,4-difluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3OS.ClH/c21-15-5-6-17(18(22)9-15)19(26)24-20-23-16(12-27-20)11-25-8-7-13-3-1-2-4-14(13)10-25;/h1-6,9,12H,7-8,10-11H2,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQABYAFGZUVVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=C(C=C(C=C4)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.